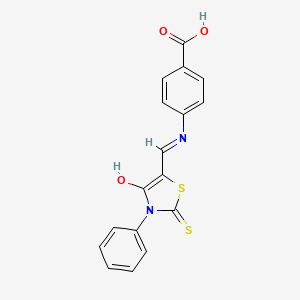

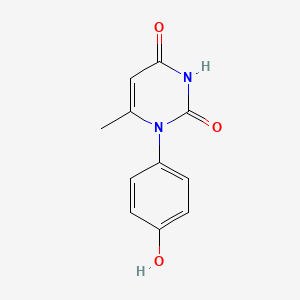

1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of dihydropyrimidine-2,4(1H,3H)-diones . Dihydropyrimidinones and their derivatives are significant in the pharmaceutical industry .

Synthesis Analysis

The C- and N-substituted derivatives of dihydropyrimidine-2,4(1H,3H)-diones have been obtained by alkylation and acylation . The secondary amino group takes part in the acylation reaction, before the amide group of the heterocycle .Chemical Reactions Analysis

The synthesis of dihydropyrimidin-2,4(1H,3H)-diones involves a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate, and urea . This reaction is performed in ethanol as a green, low-cost, and commercially available solvent .Scientific Research Applications

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This compound can be used in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones . This process involves a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate, and urea . The reaction is performed in ethanol as a green, low-cost, and commercially available solvent .

Pharmaceutical Industry

3,4-Dihydropyrimidin-2(1H)-one and its derivatives are significant, especially in the pharmaceutical industry . They have shown several biological activities, including antitumor , antiproliferative , antimicrobial , antitubercular , calcium channel blockers , and anti-inflammatory .

Antibacterial Agents

The compound can be used in the synthesis of novel 3, 4-dihydropyrimidin-2(1H)-thione based pongamol conjugates as antibacterial agents . These derivatives have shown excellent antibacterial activity specifically against Klebsiella planticola .

Anti-Biofilm Activity

Some derivatives of the compound have shown excellent anti-biofilm activity . For example, the compound 4f exhibited excellent anti-biofilm activity against K. planticola with IC50 value 3.6μg/mL, equivalent to ciprofloxacin .

Bactericidal Agent

The compound has the potential to be an active bactericidal agent . Excellent bactericidal activity (MBC, 1.9μg/mL) of compound 4c and 4f was observed respectively against M. luteus and K. planticola, at par with the reference drug ciprofloxacin .

Organic Synthesis

The compound can be used in organic synthesis, particularly in multi-component reactions (MCRs) . MCRs are one-pot reactions, in which more than two reactants produce a single product that includes all atoms of starting materials .

properties

IUPAC Name |

1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-2-4-9(14)5-3-8/h2-6,14H,1H3,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTSPPMDSSMCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid](/img/structure/B2633513.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2633514.png)

![1-(2-Methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B2633515.png)

![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2633518.png)

![3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde](/img/structure/B2633522.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2633523.png)

![1-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633524.png)

![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)

![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)